PDE5 Inhibitory Potency: 42-Fold Reduction vs. Sildenafil Establishes This Compound as a Low-Activity Impurity Standard
N-Desmethyl-N-benzyl sildenafil exhibits an EC₅₀ of 220 nM for PDE5 inhibition in human platelets, measured using cGMP as substrate with HPLC analysis relative to sildenafil [1]. In contrast, the parent compound sildenafil demonstrates an IC₅₀ of 5.22 nM under comparable assay conditions [2]. This represents a 42-fold reduction in PDE5 inhibitory potency for the N-desmethyl-N-benzyl derivative. For reference, the major active metabolite N-desmethyl sildenafil retains approximately 50% of sildenafil's potency (estimated IC₅₀ ~10-11 nM) , while the adulterant analog homosildenafil exhibits an IC₅₀ of 8.9 nM .
| Evidence Dimension | PDE5 inhibition potency |
|---|---|
| Target Compound Data | EC₅₀ = 220 nM |
| Comparator Or Baseline | Sildenafil: IC₅₀ = 5.22 nM; N-desmethyl sildenafil: ~10-11 nM (estimated 50% parent potency); Homosildenafil: IC₅₀ = 8.9 nM |
| Quantified Difference | 42-fold less potent than sildenafil; approximately 20-22-fold less potent than N-desmethyl sildenafil; approximately 25-fold less potent than homosildenafil |
| Conditions | Human platelet PDE5 inhibition assay; cGMP substrate; 30 min incubation; HPLC analysis; relative to sildenafil (BindingDB) [1] |
Why This Matters
This quantitative potency difference defines the compound as a low-activity impurity standard rather than a bioactive analog, critical for distinguishing authentic PDE5 inhibitor adulteration from low-potency synthetic byproducts in forensic and regulatory testing.
- [1] BindingDB. BDBM50559975 (CHEMBL4753374). Affinity Data: EC₅₀ 220 nM for PDE5 inhibition in human platelets. View Source
- [2] MedChemExpress. Sildenafil (UK-92480) Product Datasheet. IC₅₀ = 5.22 nM for PDE5. View Source
